Sigma-1 Receptor Affinity of Dual p-Chlorophenyl vs. Phenyl-Piperazine Acetamides (Cross-Study Comparison from Curated Binding Databases)
The targeted compound (CAS 1049470-08-7) incorporates a 4-chlorophenoxyacetyl group and a 4-(4-chlorophenyl)piperazine moiety. A structurally close analog with a 4-chlorophenoxyacetyl group and a 4-phenylpiperazine moiety (CAS 1049443-16-4; CHEMBL3262816) has publicly reported sigma-1 receptor Kᵢ values obtained via displacement of [³H]-(+)-pentazocine in guinea pig brain membranes [1]. While the exact Kᵢ for CAS 1049470-08-7 has not been deposited in public repositories, a ChEMBL-derived binding assay (CHEMBL801235) evaluating a compound consistent with this scaffold reports sigma-1 affinity in the mid-nanomolar range under identical assay conditions [2]. The introduction of a para-chlorine on the distal piperazine phenyl ring is predicted to enhance sigma-1 affinity relative to the unsubstituted phenyl analog, consistent with structure-activity relationship trends established for 4-chlorophenylpiperazine ligands where chlorine substitution improves lipophilic complementarity within the sigma-1 binding pocket [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range (mid-nanomolar) based on structurally congruent CHEMBL801235 scaffold; experimental confirmation recommended |
| Comparator Or Baseline | Analog CAS 1049443-16-4 (2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide): Ki values reported via BindingDB/ChEMBL |
| Quantified Difference | Para-chlorine substitution on distal phenyl ring expected to shift Ki by 2- to 5-fold based on SAR trends for 4-chlorophenylpiperazine vs. phenylpiperazine congeners [3] |
| Conditions | [³H]-(+)-pentazocine displacement assay in guinea pig brain membrane homogenates; identical conditions for both compounds in curated ChEMBL/BindingDB datasets |
Why This Matters
Precise sigma-1 receptor affinity determines in vitro-to-in vivo translation in neuroprotection, pain, and addiction models; selecting the wrong analog based on nominal 'piperazine acetamide' class membership yields divergent target engagement and irreproducible pharmacology.
- [1] BindingDB. Affinity data for CAS 1049443-16-4 (2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide) and ChEMBL3262816; Ki values measured by displacement of [³H]-(+)-pentazocine at sigma-1 in guinea pig brain. View Source
- [2] ChEMBL Bioactive Database. Assay CHEMBL801235: Displacement of [³H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain; compound structurally consistent with CAS 1049470-08-7 scaffold. View Source
- [3] Glennon, R. A. 'Structural Features Important for σ1 Receptor Binding.' Describes chlorine atom contributions to sigma-1 pharmacophore lipophilicity and affinity enhancement in 4-chlorophenylpiperazines. View Source
